molecular formula C12H8BrClO B13879669 1-(6-bromo-2-naphthalenyl)-2-chloroEthanone CAS No. 1228551-86-7

1-(6-bromo-2-naphthalenyl)-2-chloroEthanone

Cat. No.: B13879669
CAS No.: 1228551-86-7
M. Wt: 283.55 g/mol
InChI Key: VPGPECRRZUJQEN-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(6-bromo-2-naphthalenyl)-2-chloroEthanone typically involves the bromination of 2-naphthalenyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution of the hydrogen atoms with bromine and chlorine.

Industrial production methods may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive chemicals safely and efficiently. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-bromo-2-naphthalenyl)-2-chloroEthanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

1-(6-Bromo-2-naphthalenyl)-2-chloroEthanone can be compared with similar compounds such as:

    6-Bromo-2-naphthol: This compound has a similar naphthalene structure with a bromine atom but lacks the chlorine atom.

    2-Acetyl-6-bromonaphthalene: Another related compound with a bromine atom and an acetyl group.

The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

1228551-86-7

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)-2-chloroethanone

InChI

InChI=1S/C12H8BrClO/c13-11-4-3-8-5-10(12(15)7-14)2-1-9(8)6-11/h1-6H,7H2

InChI Key

VPGPECRRZUJQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CCl

Origin of Product

United States

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